molecular formula C9H11NO3 B3261901 N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine CAS No. 34967-25-4

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

Cat. No.: B3261901
CAS No.: 34967-25-4
M. Wt: 181.19 g/mol
InChI Key: XSZCYTHSFYOECU-UHFFFAOYSA-N
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Description

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 g/mol . . This compound is part of the oxime family, which are known for their applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine typically involves the reaction of 3,5-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate . The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 50-70°C. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine involves its interaction with various molecular targets and pathways. It can act as a nucleophile in chemical reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes and proteins, leading to modulation of their activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its 3,5-dimethoxy substitution enhances its stability and reactivity compared to other similar compounds .

Properties

CAS No.

34967-25-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

N-[(3,5-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3/c1-12-8-3-7(6-10-11)4-9(5-8)13-2/h3-6,11H,1-2H3

InChI Key

XSZCYTHSFYOECU-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)C=NO)OC

Isomeric SMILES

COC1=CC(=CC(=C1)/C=N/O)OC

Canonical SMILES

COC1=CC(=CC(=C1)C=NO)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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